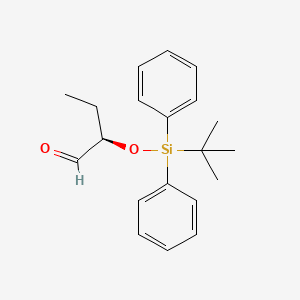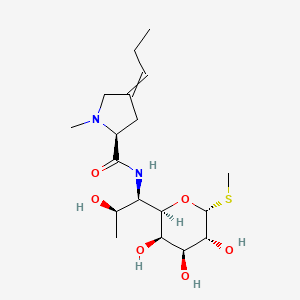
Raloxifene Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raloxifene Dimer is a compound derived from Raloxifene, a selective estrogen receptor modulator. Raloxifene itself is widely used for the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. The dimer form of Raloxifene is of interest due to its potential enhanced biological activities and unique chemical properties.
Wirkmechanismus
Target of Action
Raloxifene is a selective estrogen receptor modulator (SERM) that primarily targets estrogen receptors . It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . The primary role of these targets is to regulate the balance of estrogenic and anti-estrogenic effects in different tissues .
Mode of Action
Raloxifene acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It exhibits tissue-specific effects distinct from estradiol . In bone tissue, it acts like an estrogen agonist to prevent bone loss . In breast and uterine tissues, it has estrogen antagonist activity to block some estrogen effects .
Biochemical Pathways
Raloxifene’s action affects several biochemical pathways. It has been shown to modulate cell metabolic pathways, preventing the intracellular invasion of pathogenic bacteria . It also demonstrates efficacy in treating viral infections by interacting with viral proteins and activating protective estrogen receptor-mediated mechanisms in the host cells .
Pharmacokinetics
Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes . About 95% of raloxifene and its glucuronide metabolites are bound to plasma proteins . Its bioavailability is 2% , and it has a half-life of 28 hours for a single dose and 33 hours for multiple doses .
Result of Action
The main effects of raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women . It has a negligible effect on altering the development and progression of breast cancer itself .
Action Environment
The action, efficacy, and stability of raloxifene can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration of apigenin with raloxifene resulted in an increase in the bioavailability of raloxifene . Furthermore, the efficacy of raloxifene against viral infections such as SARS-CoV-2 may vary depending on the specific viral strain .
Biochemische Analyse
Biochemical Properties
Raloxifene Dimer, like its parent compound raloxifene, interacts with various enzymes and proteins. It has been shown to have significant affinity for the Spike protein of SARS-CoV-2 . It also interacts with estrogen receptors, exerting both estrogenic and anti-estrogenic effects depending on the tissue .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to have a beneficial effect against viral infection due to its ability to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells . In addition, raloxifene has been shown to have effects on bone cells, helping to prevent and treat osteoporosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It does not directly affect Spike/ACE2 interaction or viral internalization in infected cell lines . It can also counteract Spike-mediated ADAM17 activation in human pulmonary cells . As a SERM, raloxifene exerts its effects through selective interaction with estrogen receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to control the release of raloxifene in in vitro studies . It has also been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to reduce blood pressure in hypertensive animals after ovarian hormone deprivation . It has also been shown to improve lumbar spine bone mineral density and attenuate total hip bone mineral density loss in a rabbit model of menopause .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively conjugated in rat intestine and liver microsomes, with intestinal metabolism playing a more important role in the presystemic metabolism than the liver .
Transport and Distribution
This compound is widely distributed in the tissues .
Subcellular Localization
It is known that the parent compound raloxifene is a selective estrogen receptor modulator, suggesting that it may be localized to areas of the cell where estrogen receptors are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Raloxifene Dimer involves the dimerization of Raloxifene molecules. This can be achieved through various synthetic routes, including oxidative coupling reactions. One common method involves the use of a catalyst such as palladium on carbon in the presence of an oxidizing agent like hydrogen peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Raloxifene Dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dimer back to its monomeric form.
Substitution: The dimer can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Monomeric Raloxifene.
Substitution: Alkylated or acylated Raloxifene Dimers.
Wissenschaftliche Forschungsanwendungen
Raloxifene Dimer has several scientific research applications:
Chemistry: Used as a model compound to study dimerization reactions and their mechanisms.
Biology: Investigated for its potential enhanced estrogen receptor modulation compared to monomeric Raloxifene.
Medicine: Explored for its potential use in treating osteoporosis and breast cancer with possibly improved efficacy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Vergleich Mit ähnlichen Verbindungen
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Alendronate: A bisphosphonate used for osteoporosis treatment.
Estradiol: A natural estrogen used in hormone replacement therapy.
Comparison:
Tamoxifen: Raloxifene Dimer may have fewer side effects related to uterine cancer compared to Tamoxifen.
Alendronate: this compound, like Raloxifene, may offer benefits in bone density without the gastrointestinal side effects associated with Alendronate.
Estradiol: this compound provides selective estrogen receptor modulation without the broad systemic effects of Estradiol .
This compound stands out due to its potential for enhanced efficacy and selectivity, making it a promising candidate for further research and development in various therapeutic areas.
Eigenschaften
CAS-Nummer |
618902-12-8 |
|---|---|
Molekularformel |
C56H52N2O8S2 |
Molekulargewicht |
945.158 |
IUPAC-Name |
[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2 |
InChI-Schlüssel |
YRRTXEHIDQKSOF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O |
Synonyme |
[6,6’-Dihydroxy-2,2’-bis(4-hydroxyphenyl)[7,7’-bibenzo[b]thiophene]-3,3’-diyl]bis[[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone |
Herkunft des Produkts |
United States |
Q1: What is the significance of identifying Raloxifene Dimer as an impurity in Raloxifene Hydrochloride?
A1: Identifying and characterizing impurities like this compound is crucial for several reasons:
Q2: What information is available about the structural characterization of this compound?
A2: The research paper mentions the identification of this compound as one of the eight impurities found in Raloxifene Hydrochloride. [] While the paper doesn't provide the exact molecular formula, weight, or detailed spectroscopic data for this compound, it indicates that these were determined during the characterization process. The study utilized techniques like LCMS, IR, NMR, and Mass spectroscopy to characterize the impurity. [] Further research and publications might provide more detailed information on the structural aspects of this dimer.
Q3: How was this compound identified and quantified in the Raloxifene Hydrochloride samples?
A3: The researchers utilized a gradient high-performance liquid chromatography (HPLC) method to detect and quantify this compound and other impurities in Raloxifene Hydrochloride samples. [] They were able to identify the dimer even at low concentrations (0.05 - 0.1% area percentage). [] The study then employed LCMS to determine the mass number of the impurity, further confirming its identity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)

![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)


![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)


